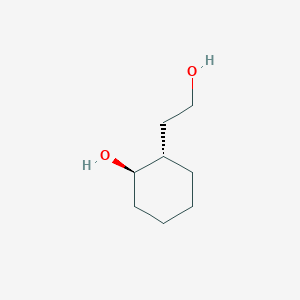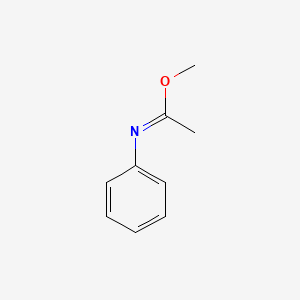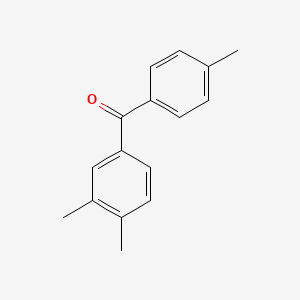
Benzophenone, 3,4,4'-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzophenone, 3,4,4’-trimethyl-: is an organic compound belonging to the class of aromatic ketones. It is a derivative of benzophenone, characterized by the presence of three methyl groups attached to the benzene rings. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxalyl Chloride and o-Xylene Route: One method involves the reaction of oxalyl chloride with o-xylene in the presence of aluminum trichloride as a catalyst.
Liquid Phase Air Oxidation: Another method involves the liquid-phase air oxidation of 3,3’,4,4’-tetramethyl hexichol ethane using glacial acetic acid, tetrahydrate cobalt acetate, tetrahydrate manganese acetate, and tetrabromoethane.
Industrial Production Methods: Industrial production typically follows the synthetic routes mentioned above, with optimizations for yield and purity. The processes are designed to be environmentally friendly, with minimal waste and easy wastewater treatment .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzophenone, 3,4,4’-trimethyl- undergoes oxidation reactions, often using reagents like nitric acid.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Substitution: Reagents like sulfuric acid and ferric chloride are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution can introduce various functional groups onto the benzene rings .
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzophenone, 3,4,4’-trimethyl- is used as a building block in organic synthesis, particularly in the preparation of polyimides and other polymers.
Biology and Medicine:
Photophysical Probes: It is used as a photophysical probe to identify and map peptide-protein interactions.
Industry:
Mechanism of Action
Mechanism: Benzophenone, 3,4,4’-trimethyl- exerts its effects primarily through its ability to absorb UV radiation. This property makes it useful in applications like sunscreens and UV-blocking materials .
Molecular Targets and Pathways: The compound interacts with UV radiation, preventing it from penetrating and damaging underlying materials or biological tissues. This interaction is facilitated by the compound’s aromatic ketone structure, which allows it to absorb and dissipate UV energy .
Comparison with Similar Compounds
Benzophenone: The parent compound, used widely in organic chemistry and industrial applications.
Benzophenone-3,3’,4,4’-tetracarboxylate: Used in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness: Benzophenone, 3,4,4’-trimethyl- is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. This makes it particularly useful in specific applications like OLEDs and UV-blocking materials .
Properties
CAS No. |
24964-78-1 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |
InChI Key |
CTOQAPOYDHMANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



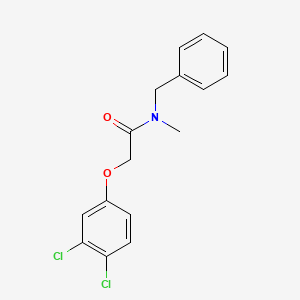
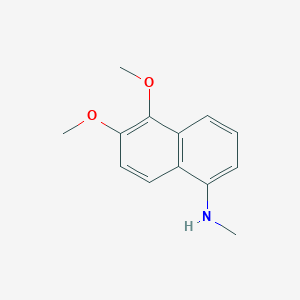
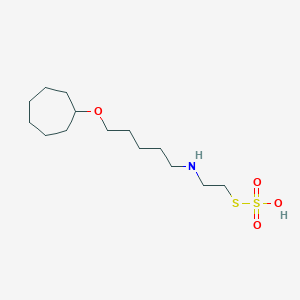
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)


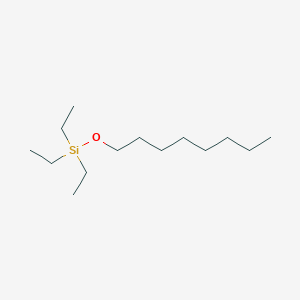
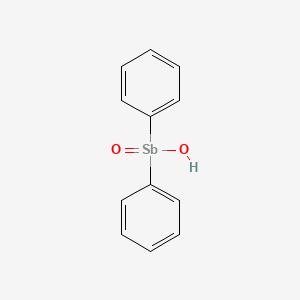
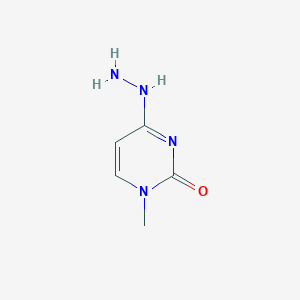
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
